Fmoc-D-Dap(Boc)-OH Fmoc-D-Dap(Boc)-OH Fmoc-d-dap(boc)-oh

Brand Name: Vulcanchem
CAS No.: 198544-42-2
VCID: VC21539199
InChI: InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol

Fmoc-D-Dap(Boc)-OH

CAS No.: 198544-42-2

VCID: VC21539199

Molecular Formula: C23H26N2O6

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Dap(Boc)-OH - 198544-42-2

Description

Fmoc-D-Dap(Boc)-OH, with the CAS number 198544-42-2, is a specialized amino acid derivative used primarily in peptide synthesis. It is a crucial building block in the construction of peptides, which are increasingly important in pharmaceutical applications due to their potential as therapeutic agents.

Uses in Peptide Synthesis

Fmoc-D-Dap(Boc)-OH is utilized as an amino acid building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Boc (tert-butoxycarbonyl) group protects the beta-amino group, allowing for selective deprotection and coupling reactions during peptide assembly . This compound is particularly useful in the synthesis of peptides that require specific structural features for biological activity.

Synonyms and Related Compounds

Fmoc-D-Dap(Boc)-OH has several synonyms, including Fmoc-D-DPR(BOC)-OH, Fmoc-D-DAPA(BOC)-OH, and others . These names reflect variations in the chemical structure or the naming conventions used in different contexts. Related compounds include other protected amino acids used in peptide synthesis, such as Fmoc-Dap(Boc)-OH, which has a different CAS number (162558-25-0) and similar applications .

Research Findings and Applications

The growing demand for peptide drugs has highlighted the importance of efficient and reliable peptide synthesis methods. Fmoc-D-Dap(Boc)-OH plays a critical role in this process by providing a versatile building block for constructing complex peptide structures. Research in peptide synthesis often focuses on optimizing reaction conditions and protecting group strategies to improve yield and purity .

CAS No. 198544-42-2
Product Name Fmoc-D-Dap(Boc)-OH
Molecular Formula C23H26N2O6
Molecular Weight 426.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
Standard InChIKey PKAUMAVONPSDRW-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms 198544-42-2;Fmoc-Dap(Boc)-OH;Fmoc-D-Dap(Boc)-OH;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoicacid;Fmoc-N3-Boc-D-2,3-diaminopropionicacid;N2-Fmoc-N3-Boc-D-2,3-diaminopropionicacid;Fmoc-(N-beta-Boc)-D-alpha,beta-diaminopropionicacid;N-Fmoc-N'-Boc-L-2,3-Diaminopropionicacid;AmbotzFAA1320;Fmoc-Dapa(Boc)-OH;Fmoc-D-Dpr(Boc)-OH;Fmoc-D-Dapa(Boc)-OH;SCHEMBL12757436;CTK8E9923;MolPort-003-725-381;ZINC2569793;0204AB;AKOS015892813;VA50311;AC-19141;AJ-41773;AK-44577;AN-30080;BC215034;SC-10230
PubChem Compound 17040127
Last Modified Aug 15 2023

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426.4613 g/mol